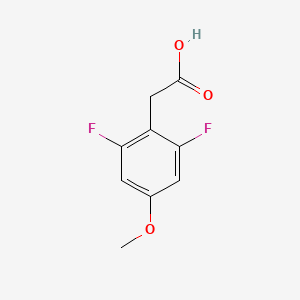

2,6-Difluoro-4-methoxyphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluoro-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWRAINJKJTUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409280 | |

| Record name | 2,6-Difluoro-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-98-2 | |

| Record name | 2,6-Difluoro-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 886498-98-2) is a valuable fluorinated building block in medicinal chemistry and materials science.[1] Its structural motifs are often incorporated into biologically active molecules to modulate properties such as metabolic stability, binding affinity, and lipophilicity. The synthesis of this compound, with its specific substitution pattern, requires careful strategic planning to achieve high purity and yield.

This guide provides a detailed examination of viable synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary methodologies. The information presented is intended to equip researchers with the necessary knowledge to confidently select and execute an appropriate synthesis.

Strategic Analysis: Core Synthetic Approaches

Two principal and scientifically robust strategies emerge for the construction of this compound. Each pathway offers distinct advantages and presents unique experimental considerations.

-

The Grignard Carboxylation Pathway: A direct approach involving the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with carbon dioxide. This method is elegant for its direct C-C bond formation to introduce the carboxyl group.

-

The Benzyl Cyanide Hydrolysis Pathway: A two-carbon homologation strategy that proceeds through a benzyl cyanide intermediate. This classic route is known for its reliability and often high yields, though it involves the use of highly toxic cyanide reagents.

This guide will dissect each pathway, providing the causal logic behind procedural steps and offering detailed experimental workflows.

Synthetic Strategy I: The Grignard Carboxylation Pathway

This pathway is predicated on the nucleophilic character of Grignard reagents, which readily attack the electrophilic carbon of carbon dioxide.[2][3] The choice of this route is often driven by the commercial availability of the requisite aryl halide and the desire for a convergent synthesis.

Causality and Mechanistic Overview

The reaction proceeds in two key stages. First, an aryl magnesium halide (Grignard reagent) is formed by the oxidative insertion of magnesium metal into the carbon-halogen bond of an aryl halide.[4] This step effectively inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile. The resulting carbanionic character allows it to attack carbon dioxide, forming a magnesium carboxylate salt.[5] Subsequent acidic workup protonates this salt to yield the final carboxylic acid.

Experimental Workflow: Grignard Carboxylation

Caption: Workflow for the Grignard Carboxylation Pathway.

Detailed Experimental Protocol

Step 1: Formation of 4-Methoxyphenylmagnesium bromide

-

Rationale: This step creates the key nucleophilic intermediate. Success is critically dependent on maintaining strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[4]

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromo-2,6-difluoro-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent.[6]

-

Step 2: Carboxylation and Acidic Workup

-

Rationale: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of CO2. Using a large excess of crushed dry ice ensures efficient trapping of the Grignard reagent and helps to control the reaction temperature.[5]

-

Procedure:

-

In a separate large beaker, place a significant excess of freshly crushed dry ice (solid CO2).

-

Slowly pour the prepared Grignard reagent solution over the dry ice with vigorous stirring. A thick, viscous mixture will form.

-

Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

-

Slowly and carefully quench the reaction mixture by adding a cold solution of 1 M hydrochloric acid (HCl), stirring until the solid magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

-

| Step | Key Reagents | Solvent | Typical Conditions | Expected Yield |

| 1 | 1-Bromo-2,6-difluoro-4-methoxybenzene, Mg, I2 | Anhydrous THF | Reflux, 1-3 h | >90% (in solution) |

| 2 | Grignard solution, CO2 (solid), 1M HCl | THF / H2O | -78°C to RT | 70-85% |

Synthetic Strategy II: The Benzyl Cyanide Hydrolysis Pathway

This classic multi-step approach involves the construction of the acetic acid side chain via a nitrile intermediate. It is a robust and often high-yielding alternative to the Grignard pathway, particularly suitable for large-scale synthesis.

Causality and Mechanistic Overview

The synthesis begins with the conversion of a benzyl alcohol to a more reactive benzyl halide. This halide then undergoes a nucleophilic substitution (SN2) reaction with a cyanide salt to form the benzyl cyanide intermediate.[7] The final and critical step is the hydrolysis of the nitrile group. Under acidic conditions, the nitrile is protonated, making it susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide, which is then further hydrolyzed to the carboxylic acid and ammonium salt.[8][9]

Experimental Workflow: Benzyl Cyanide Hydrolysis

Caption: Workflow for the Benzyl Cyanide Hydrolysis Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzyl Bromide

-

Rationale: The hydroxyl group of the starting alcohol is a poor leaving group. It must be converted into a better leaving group, such as a bromide, to facilitate the subsequent SN2 reaction. Phosphorus(V) oxybromide is an effective reagent for this transformation.[10]

-

Procedure:

-

Dissolve (2,6-Difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous THF in a flask cooled in an ice bath.

-

Add phosphorus(V) oxybromide (POBr3) (2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over Na2SO4, and concentrate under reduced pressure to afford the crude benzyl bromide, which can be purified by column chromatography.[10]

-

Step 2: Synthesis of 2-(2,6-Difluoro-4-methoxyphenyl)acetonitrile

-

Rationale: This is a standard SN2 reaction where the cyanide anion displaces the bromide. The use of a polar aprotic solvent like acetone or DMSO can accelerate the reaction.[11]

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-Difluoro-4-methoxybenzyl bromide (1.0 eq) in a mixture of acetone and water.

-

Add sodium cyanide (NaCN) (1.2-1.5 eq) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, remove the acetone under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with water and brine, dry over Na2SO4, and concentrate to yield the crude nitrile.

-

Step 3: Hydrolysis to this compound

-

Rationale: Strong acidic conditions and heat are required to drive the complete hydrolysis of the stable nitrile group to the carboxylic acid.[8] A mixture of sulfuric acid and water is a common and effective medium for this transformation.[9]

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine the crude 2-(2,6-Difluoro-4-methoxyphenyl)acetonitrile (1.0 eq), water, and concentrated sulfuric acid (e.g., a 3:2 v/v mixture of H2SO4:H2O).

-

Heat the mixture to reflux with vigorous stirring for 3-5 hours.[8]

-

Cool the reaction mixture and pour it into a beaker of ice water, which will cause the carboxylic acid product to precipitate.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

| Step | Key Reagents | Solvent | Typical Conditions | Expected Yield |

| 1 | (2,6-Difluoro-4-methoxyphenyl)methanol, POBr3 | THF | 0°C to RT, 2 h | 60-70%[10] |

| 2 | Benzyl bromide, NaCN | Acetone / H2O | Reflux, 4-6 h | 80-90% |

| 3 | Benzyl cyanide, H2SO4, H2O | H2O | Reflux, 3-5 h | 85-95% |

Comparative Analysis and Conclusion

The choice between the Grignard carboxylation and benzyl cyanide hydrolysis pathways depends on several factors, including available starting materials, scale, and safety infrastructure.

| Feature | Grignard Carboxylation Pathway | Benzyl Cyanide Hydrolysis Pathway |

| Number of Steps | 2 (from aryl bromide) | 3-4 (from anisole derivative) |

| Key Reagents | Magnesium, Dry Ice | Phosphorus Oxybromide, Sodium Cyanide |

| Safety Concerns | Pyrophoric Grignard reagent, requires strict anhydrous conditions. | Extreme toxicity of sodium cyanide. Corrosive acids. |

| Scalability | Good, but moisture sensitivity can be an issue on a large scale. | Excellent, less sensitive to atmospheric moisture. |

| Overall Yield | Typically moderate to good (60-75%). | Typically good to high (50-70%). |

| Key Advantage | Direct and convergent. | Robust, reliable, and uses common reagents. |

References

- 1. calpaclab.com [calpaclab.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. youtube.com [youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 10. 2,6-DIFLUORO-4-METHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxyphenylacetic acid

This document provides a comprehensive technical overview of 2,6-Difluoro-4-methoxyphenylacetic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core physicochemical data with practical, field-proven insights into its analytical characterization and application.

Core Molecular Identity and Structure

This compound is a substituted phenylacetic acid derivative. The strategic placement of two fluorine atoms ortho to the acetic acid moiety and a methoxy group para to it creates a unique electronic and steric profile, making it a valuable synthon in drug discovery.

-

IUPAC Name : 2-(2,6-difluoro-4-methoxyphenyl)acetic acid[1]

-

Synonyms : (2,6-difluoro-4-methoxyphenyl)acetic acid, 2-(2,6-difluoro-4-methoxy-phenyl)acetic acid[1][4]

The structure combines the rigidity of the benzene ring with the acidic functionality of the carboxylic acid group and the conformational influence of the methoxy and fluoro substituents.

Physicochemical Characteristics

The physicochemical properties of a compound are foundational to understanding its behavior in both chemical reactions and biological systems. These parameters dictate solubility, absorption, and reactivity. The key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 202.16 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 138-141 °C | |

| Boiling Point | 269.4 °C at 760 mmHg | [4][5] |

| Density | ~1.354 g/cm³ | [5] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4][5] |

| XLogP3 | 1.6 | [4][5] |

Expert Insight: The melting point range of 138-141°C suggests a crystalline solid with a relatively high degree of purity. The XLogP3 value of 1.6 indicates moderate lipophilicity, a crucial parameter for balancing aqueous solubility with membrane permeability in drug candidates. The two fluorine atoms significantly influence the molecule's pKa and lipophilicity compared to its non-fluorinated analog, 4-methoxyphenylacetic acid[6], often enhancing metabolic stability and binding affinity.

Analytical Characterization Workflow

Ensuring the identity and purity of a research compound is non-negotiable. A multi-step analytical approach is required for robust validation. The following workflow represents a standard, self-validating system for the characterization of this compound.

Caption: Analytical workflow for identity and purity confirmation.

Protocol: Purity Determination by LC-MS/MS

This protocol describes a robust method for quantifying the purity of this compound, a common requirement before its use in synthesis or biological assays.

Causality Behind Experimental Choices:

-

Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile is chosen. The formic acid protonates silanol groups in the column, reducing peak tailing for the acidic analyte. Acetonitrile is a common organic modifier providing good elution strength.

-

Column : A C18 reverse-phase column is ideal for retaining this moderately nonpolar molecule.

-

Detection : UV detection at 254 nm is used as the phenyl ring provides strong chromophoric activity. Tandem mass spectrometry (MS/MS) is used for unambiguous identity confirmation. Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.

Step-by-Step Methodology:

-

Standard Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Sample Preparation : Prepare a 10 µg/mL working sample by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

-

Chromatographic Conditions :

-

Instrument : HPLC or UPLC system coupled to a tandem mass spectrometer.

-

Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 2 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : ESI Negative.

-

Scan Mode : Multiple Reaction Monitoring (MRM) for quantification or full scan for confirmation.

-

Expected Parent Ion : m/z 201.04 [M-H]⁻.

-

Fragmentation : A collision-induced dissociation (CID) experiment would be performed on the parent ion to generate characteristic fragment ions for structural confirmation.

-

-

Data Analysis : Purity is calculated based on the relative peak area of the main component in the UV chromatogram. The mass spectrum should confirm the molecular weight of the eluted peak. This dual-detection system provides a self-validating result, ensuring both purity and identity.[7][8]

Applications in Drug Discovery

This compound is not just a simple organic acid; it is a specialized building block, particularly noted for its use in constructing protein degraders[2]. Its structure can serve as a versatile linker or a component of a larger pharmacophore.

Expert Insight: In the context of PROTACs (Proteolysis-Targeting Chimeras) or molecular glues, small molecules that can induce the degradation of target proteins are of high interest. The physicochemical properties of this fragment—its moderate lipophilicity, defined geometry, and available carboxylic acid handle for further chemical modification—make it an attractive starting point for library synthesis in a drug discovery campaign.

Caption: Role as a building block in a drug discovery cascade.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Hazard Statements : Classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

-

Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray (P261)[4]. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Storage : Store at room temperature in a dry area[2][4]. The carboxylic acid moiety makes the compound susceptible to reacting with basic substances. It should be stored away from strong bases.

References

- 1. pschemicals.com [pschemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

2,6-Difluoro-4-methoxyphenylacetic acid CAS number 886498-98-2

An In-Depth Technical Guide to 2,6-Difluoro-4-methoxyphenylacetic Acid (CAS: 886498-98-2): Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring ortho-difluoro groups, a para-methoxy moiety, and a phenylacetic acid core—confers specific steric and electronic properties that are increasingly sought after in the design of sophisticated therapeutic agents. Notably, it is recognized as a key component in the construction of protein degrader molecules, a cutting-edge modality in drug discovery.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the rationale for its analytical characterization, and the structural basis for its applications. We will explore its physicochemical properties, detail a robust synthetic protocol, outline methods for its characterization, discuss its primary role in drug discovery, and provide essential safety and handling information.

Section 1: Physicochemical and Structural Properties

The utility of this compound in synthesis is directly linked to its distinct chemical structure and physical properties. The ortho-difluoro substitution is particularly significant, as it sterically shields adjacent positions and modulates the electronic nature of the aromatic ring, which can enhance metabolic stability and binding affinity in biological systems.

Caption: Chemical Structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 886498-98-2 | [1][2][3] |

| Molecular Formula | C₉H₈F₂O₃ | [1][2] |

| Molecular Weight | 202.16 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 138-141 °C | |

| Purity | Typically ≥95-97% | [1] |

| Storage | Room temperature, in a dry, tightly sealed container | [1][2] |

Section 2: Synthesis and Purification

The synthesis of substituted phenylacetic acids can be approached through several routes, including the cyanomethylation of benzyl halides or the oxidation of corresponding phenylacetaldehydes.[4] However, for aryl ketones, the Willgerodt-Kindler reaction offers a powerful and reliable method for converting an acetyl group into a carboxylic acid (via a thioamide intermediate), making it an excellent choice for preparing the target molecule from a suitable acetophenone precursor.[5][6]

The proposed synthesis begins with 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one, which undergoes reaction with sulfur and morpholine to form the thiomorpholide intermediate. This intermediate is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the physical state and properties of intermediates and the final product provide clear indicators of reaction progress and success.

Step 1: Synthesis of 2-((2,6-Difluoro-4-methoxyphenyl)acetyl)thiomorpholine (Thioamide Intermediate)

-

Causality: The Willgerodt-Kindler reaction is chosen for its tolerance of various functional groups and its efficiency in converting aryl alkyl ketones to terminal amides or thioamides.[6][7] Morpholine acts as both a reagent and a solvent, while elemental sulfur serves as the oxidizing agent. The reaction proceeds through an enamine intermediate, which undergoes sulfanylation and rearrangement.[6]

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

-

Heat the mixture to reflux (approx. 129 °C) with vigorous stirring for 12-18 hours. The reaction mixture will darken, and the consumption of the starting ketone can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The thioamide intermediate should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove excess morpholine, and dry under vacuum. This crude intermediate is often of sufficient purity for the next step.

-

Step 2: Hydrolysis to this compound

-

Causality: Thioamides are generally more resistant to hydrolysis than their amide counterparts.[8] Therefore, forcing conditions, such as heating in a strong aqueous base, are required to drive the reaction to completion, forming the carboxylate salt.[5][9] Subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

Methodology:

-

Suspend the crude thioamide intermediate from Step 1 in a 20% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 8-12 hours. The reaction can be monitored for the evolution of morpholine (detectable by odor) and the dissolution of the solid as it converts to the soluble sodium salt.

-

Cool the reaction mixture to room temperature and filter to remove any unreacted starting material or sulfur residues.

-

Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2.

-

A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

Step 3: Purification by Recrystallization

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.

-

Methodology:

-

Dissolve the crude, dried product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry thoroughly. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide complementary information for a complete structural elucidation.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~10-12 ppm (broad singlet, 1H, -COOH), ~6.5-6.8 ppm (multiplet, 2H, Ar-H, showing coupling to Fluorine), ~3.8 ppm (singlet, 3H, -OCH₃), ~3.7 ppm (singlet, 2H, -CH₂-)[10][11] |

| ¹³C NMR | ~175-180 ppm (C=O), ~160-165 ppm (d, J≈250 Hz, C-F), ~110-120 ppm (Ar-C), ~95-105 ppm (t, J≈25 Hz, Ar-C-H), ~56 ppm (-OCH₃), ~40 ppm (-CH₂)[10][12] |

| IR (KBr) | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1620 cm⁻¹ (C=C aromatic stretch), ~1100-1250 cm⁻¹ (C-F stretch, C-O stretch)[13] |

| MS (ESI-) | Expected m/z: 201.04 for [M-H]⁻ (C₉H₇F₂O₃⁻)[11] |

Section 4: Applications in Drug Discovery and Development

The primary application of this compound is as a structural component or building block in the synthesis of complex pharmaceutical agents.[1][14] Its designation as a "Protein Degrader Building Block" points to its use in targeted protein degradation (TPD), a revolutionary therapeutic strategy.[1]

Targeted protein degradation utilizes heterobifunctional molecules, most notably PROTACs (Proteolysis-Targeting Chimeras) , to eliminate disease-causing proteins. A PROTAC consists of two active domains connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.

Caption: General structure of a PROTAC and the role of building blocks.

This compound is an ideal scaffold for incorporation into the linker or warhead components of such degraders. The carboxylic acid handle allows for straightforward amide bond formation to connect it to other parts of the molecule. The difluorophenyl moiety can serve several critical functions:

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups and alter the molecule's overall lipophilicity and cell permeability, which are critical for oral bioavailability and efficacy.

Beyond protein degraders, phenylacetic acid derivatives are a well-established class of pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and have been explored as potential antidiabetic and antiepileptic agents.[15][16][17]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. The available safety data indicates that it is an irritant.[18][19]

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[20][21]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust.[20] Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[1]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[18]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[18]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[19]

-

Conclusion

This compound is more than just another chemical reagent; it is a specialized tool for the modern medicinal chemist. Its synthesis, while requiring careful execution of the Willgerodt-Kindler reaction and subsequent hydrolysis, is robust and yields a high-value product. The unique electronic and steric properties imparted by its fluorine and methoxy substituents make it an attractive building block for creating next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the laboratory and in the development of novel medicines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 886498-98-2|this compound|BLD Pharm [bldpharm.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. scribd.com [scribd.com]

- 16. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. fishersci.pt [fishersci.pt]

- 19. fishersci.com [fishersci.com]

- 20. cdnisotopes.com [cdnisotopes.com]

- 21. himediadownloads.com [himediadownloads.com]

molecular structure of 2,6-Difluoro-4-methoxyphenylacetic acid

An In-Depth Technical Guide to the Molecular Structure of 2,6-Difluoro-4-methoxyphenylacetic Acid

Introduction

This compound is a substituted phenylacetic acid derivative of significant interest in contemporary chemical and pharmaceutical research. As a bifunctional molecule, it incorporates a highly substituted phenyl ring and a carboxylic acid moiety, making it a versatile building block. Its classification as a "Protein Degrader Building Block" underscores its relevance in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1] The strategic placement of two fluorine atoms and a methoxy group on the phenyl ring is a classic medicinal chemistry approach to modulate physicochemical properties, including metabolic stability, lipophilicity, and target-binding interactions. This guide provides a comprehensive technical overview of its molecular structure, analytical characteristics, and relevance for researchers in drug discovery and organic synthesis.

Chemical Identity and Core Properties

The foundational step in understanding any chemical entity is to establish its unequivocal identity and fundamental properties. This compound is registered under CAS Number 886498-98-2.[1][2][3][4][5] Its core identifiers and physicochemical properties are summarized below for rapid reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2,6-difluoro-4-methoxyphenyl)acetic acid[3][6] |

| Synonyms | Benzeneacetic acid, 2,6-difluoro-4-methoxy-[2][3][6][7] |

| CAS Number | 886498-98-2[1][2][3] |

| Molecular Formula | C₉H₈F₂O₃[1][2][3][5] |

| SMILES | FC1=C(C(=CC(=C1)OC)F)CC(=O)O |

| InChI | InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)[6] |

| InChIKey | KXWRAINJKJTUDG-UHFFFAOYSA-N[2][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 202.16 g/mol | [1][2] |

| Appearance | Solid | [6] |

| Melting Point | 137 - 139 °C | [6] |

| Boiling Point | 269.4 °C (at 760 mmHg) | [2][6] |

| Density | 1.354 g/cm³ | [2] |

| XLogP3 | 1.6 | [2][6] |

| Topological Polar Surface Area | 46.53 Ų | [2][6] |

| Purity (Typical) | ≥95% | [1] |

Molecular Architecture and Conformational Analysis

The molecule's functionality is a direct consequence of its structure. It is composed of a 1,2,3,5-tetrasubstituted benzene ring connected to an acetic acid side chain.

References

A Technical Guide to the Spectroscopic Analysis of 2,6-Difluoro-4-methoxyphenylacetic Acid

Abstract: This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation of 2,6-Difluoro-4-methoxyphenylacetic acid (C₉H₈F₂O₃, Mol. Wt.: 202.16 g/mol ). Intended for researchers in synthetic chemistry and drug development, this document outlines the foundational principles, experimental protocols, and predicted spectral data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a robust predictive framework for the characterization of this compound, emphasizing the causality behind spectral features and the importance of validated analytical workflows.

Introduction

This compound is an aromatic carboxylic acid derivative whose structural confirmation is paramount for its application in medicinal chemistry and materials science. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, revealing its atomic composition, functional groups, and the precise connectivity of its atoms. This guide establishes a validated workflow for acquiring and interpreting the Mass, Infrared, and Nuclear Magnetic Resonance spectra for this specific molecule. The methodologies described herein are designed to ensure data integrity and provide a deep understanding of the molecule's structural properties.

A systematic approach, combining data from multiple spectroscopic techniques, is essential for unambiguous structure determination.[1][2] The general workflow begins with Mass Spectrometry to determine the molecular weight and formula, followed by Infrared Spectroscopy to identify key functional groups, and culminates in Nuclear Magnetic Resonance Spectroscopy for a detailed map of the carbon-hydrogen framework.

Workflow for Spectroscopic Analysis

References

A Technical Guide to the Medicinal Chemistry Applications of 2,6-Difluoro-4-methoxyphenylacetic Acid

Abstract

This technical guide provides an in-depth analysis of the potential applications of 2,6-Difluoro-4-methoxyphenylacetic acid in modern medicinal chemistry. As a strategically fluorinated aromatic building block, this compound presents unique opportunities for the development of novel therapeutics. This document explores its utility as a key component in targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and further investigates its potential as a scaffold for the design of next-generation kinase inhibitors and anti-inflammatory agents. Detailed synthetic protocols, mechanistic insights, and proposed biological evaluation workflows are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Scaffolds

The phenylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and overall pharmacokinetic profiles.[1]

This compound (CAS: 886498-98-2) is a particularly intriguing building block due to its unique substitution pattern. The vicinal difluoro groups at the 2 and 6 positions can enforce a specific conformation of the phenyl ring, potentially leading to enhanced selectivity for biological targets. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring. The 4-methoxy group, a common feature in bioactive molecules, can also participate in key binding interactions and influence the overall electronic character of the compound.

This guide will delve into the tangible applications of this promising chemical entity, with a primary focus on its role as a building block for novel therapeutic modalities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886498-98-2 | [2] |

| Molecular Formula | C9H8F2O3 | [2] |

| Molecular Weight | 202.15 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 137 - 139 °C | [3] |

| Boiling Point | 269.4°C at 760 mmHg | [3] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

| XLogP3 | 1.6 | [3] |

Synthesis of this compound

The availability of a robust and scalable synthetic route is crucial for the widespread adoption of a chemical building block. Based on established organic chemistry principles and literature precedents for analogous compounds, a plausible and efficient synthesis of this compound is proposed below.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2,6-Difluoro-4-methoxybenzaldehyde. This starting material can be converted to the corresponding benzyl cyanide, which is then hydrolyzed to yield the final phenylacetic acid product.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzyl cyanide

This two-step, one-pot procedure is adapted from standard methods for converting aldehydes to benzyl cyanides.

-

To a stirred solution of 2,6-Difluoro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add tosylhydrazine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours until the formation of the tosylhydrazone is complete, as monitored by TLC.

-

Carefully add sodium cyanide (NaCN) (1.5 eq) to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Add dimethyl sulfoxide (DMSO) as a solvent and heat the reaction mixture to a temperature of 60-80 °C.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-Difluoro-4-methoxybenzyl cyanide.

Step 2: Synthesis of this compound

The hydrolysis of the benzyl cyanide can be achieved under either acidic or basic conditions.[4][5][6]

-

Acidic Hydrolysis:

-

To a flask containing 2,6-Difluoro-4-methoxybenzyl cyanide (1.0 eq), add a mixture of sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid phenylacetic acid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

-

-

Basic Hydrolysis:

-

To a solution of 2,6-Difluoro-4-methoxybenzyl cyanide (1.0 eq) in a suitable solvent like ethanol or methanol, add an aqueous solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-20% w/v).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH 1-2).

-

The phenylacetic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Potential Application 1: Building Block for Targeted Protein Degradation

The most prominent and well-supported application of this compound is as a building block for the synthesis of molecules for targeted protein degradation (TPD).[2] The field of TPD, particularly the development of Proteolysis Targeting Chimeras (PROTACs), has emerged as a revolutionary approach in drug discovery.

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[7] One ligand binds to a protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Caption: General mechanism of action for a PROTAC.

Role of this compound as a Linker Component

The carboxylic acid functionality of this compound makes it an ideal handle for incorporation into the linker of a PROTAC. It can be readily coupled with an amine-containing E3 ligase ligand or a warhead for the POI, or it can be further functionalized to introduce other reactive groups.

The 2,6-difluoro-4-methoxyphenyl moiety offers several potential advantages when incorporated into a PROTAC linker:

-

Conformational Rigidity: The steric hindrance and electronic repulsion from the two ortho-fluorine atoms can restrict the rotation of the phenyl ring. This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the POI and the E3 ligase.

-

Modulation of Physicochemical Properties: Fluorination can influence the lipophilicity and polarity of the linker, which in turn affects the overall properties of the PROTAC, such as cell permeability and solubility.[8]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the phenyl ring less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile of the PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

-

PROTAC Synthesis:

-

Couple this compound to an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

The resulting intermediate, now bearing a carboxylic acid, can then be coupled to an amine-functionalized warhead for the target protein.

-

Alternatively, the initial coupling can be with an amine-functionalized warhead, followed by coupling to the E3 ligase ligand.

-

-

In Vitro Evaluation:

-

Ternary Complex Formation: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Cellular Degradation Assay: Treat cancer cell lines that express the POI with the synthesized PROTAC. Monitor the levels of the POI over time using Western blotting or quantitative mass spectrometry (qMS) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Selectivity Profiling: Assess the degradation of off-target proteins to ensure the selectivity of the PROTAC.

-

Potential Application 2: Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers. Phenylacetic acid derivatives have been explored as scaffolds for kinase inhibitors. The 2,6-difluoro substitution pattern of our target compound is particularly relevant in this context.

Rationale for Kinase Inhibition

The 2,6-disubstituted phenyl motif is a known feature in some kinase inhibitors.[7][9] This substitution pattern can help to orient the molecule within the ATP-binding pocket of the kinase, leading to potent and selective inhibition. The fluorine atoms can engage in favorable interactions with the protein, such as hydrogen bonds or halogen bonds, and can also influence the pKa of nearby functional groups.

Caption: A representative kinase signaling pathway (MAPK pathway) and a potential point of inhibition.

Proposed Experimental Protocol for Kinase Inhibitor Screening

-

Library Synthesis: Synthesize a small library of amides and esters derived from this compound to explore the structure-activity relationship (SAR).

-

Enzymatic Kinase Assay:

-

Screen the synthesized compounds against a panel of kinases to identify potential hits.

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

-

Determine the IC50 value (concentration for 50% inhibition) for the active compounds against the target kinase.

-

-

Cellular Proliferation Assay:

-

Treat cancer cell lines that are dependent on the target kinase with the active compounds.

-

Use a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the GI50 value (concentration for 50% growth inhibition).

-

-

Target Engagement Assay:

-

Confirm that the compound binds to the target kinase in cells using techniques such as the Cellular Thermal Shift Assay (CETSA).

-

Potential Application 3: Anti-inflammatory Agents

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12] For instance, diclofenac, a widely used NSAID, is a phenylacetic acid derivative. The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Rationale for Anti-inflammatory Activity

The structural similarity of this compound to known NSAIDs suggests that it may also possess anti-inflammatory properties. The fluorine atoms can enhance the potency and improve the pharmacokinetic profile of the molecule. The 2,6-difluoro substitution may also confer selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects.

Proposed Experimental Protocol for Anti-inflammatory Activity Screening

-

In Vitro COX Inhibition Assay:

-

Use a commercially available COX-1/COX-2 inhibition assay kit to determine the IC50 values of the compound against both isoforms of the enzyme. This will establish its potency and selectivity.

-

-

Cell-based Assay for Prostaglandin E2 (PGE2) Production:

-

Treat lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell types with the compound.

-

Measure the levels of PGE2, a key inflammatory mediator produced by COX-2, in the cell supernatant using an ELISA kit.

-

-

In Vivo Model of Inflammation:

-

Use a standard animal model of inflammation, such as the carrageenan-induced paw edema model in rats.

-

Administer the compound orally or intraperitoneally to the animals before inducing inflammation.

-

Measure the reduction in paw swelling compared to a vehicle-treated control group to assess the in vivo anti-inflammatory efficacy.

-

Conclusion and Future Directions

This compound is a versatile and promising building block for medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the design of novel therapeutics. The most immediate and compelling application lies in its use as a component of linkers for PROTACs and other targeted protein degraders, where its conformational rigidity and metabolic stability can be leveraged to create highly effective molecules. Furthermore, its structural similarity to known kinase inhibitors and anti-inflammatory agents warrants its exploration as a scaffold for the development of new drugs in these therapeutic areas.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to synthesize and evaluate the biological activity of derivatives of this compound. Further investigation into the structure-activity relationships of these derivatives will undoubtedly unlock the full potential of this valuable chemical entity in the ongoing quest for new and improved medicines.

References

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 6. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 7. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: 2,6-Difluoro-4-methoxyphenylacetic Acid as a Foundational Building Block for Protein Degraders

This guide provides an in-depth technical exploration of 2,6-Difluoro-4-methoxyphenylacetic acid, a key building block in the rapidly advancing field of targeted protein degradation (TPD). Designed for researchers, medicinal chemists, and drug development professionals, this document will navigate the journey from conceptualization to preclinical evaluation of proteolysis-targeting chimeras (PROTACs) incorporating this versatile moiety. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format.

Part 1: Foundational Concepts in Targeted Protein Degradation and the Role of this compound

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven pharmacology, where a drug binds to the active site of a protein to inhibit its function. However, this approach has limitations, particularly for targeting proteins lacking well-defined enzymatic pockets, often termed "undruggable."[1][2] Targeted protein degradation (TPD) offers a revolutionary alternative by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3][]

Proteolysis-targeting chimeras (PROTACs) are at the forefront of this new modality.[2][5] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, inducing the formation of a ternary complex.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] A key advantage of PROTACs is their catalytic nature; a single molecule can induce the degradation of multiple target proteins, potentially leading to a more profound and durable pharmacological effect at lower doses.[8]

The Architectural Blueprint of a PROTAC

A PROTAC molecule is comprised of three distinct components:

-

A "warhead" ligand that binds to the protein of interest (POI).

-

An E3 ligase-recruiting ligand that engages an E3 ubiquitin ligase.

-

A chemical linker that connects the warhead and the E3 ligase ligand.[7]

The interplay between these three components is critical for the efficacy and selectivity of the PROTAC.

This compound: A Privileged Scaffold for E3 Ligase Recruitment

This compound is a valuable building block for the synthesis of PROTACs.[9] Its chemical structure, featuring a difluorinated phenyl ring and a methoxy group, bears a strong resemblance to established ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10][11] The fluorine atoms can enhance binding affinity and improve metabolic stability, while the methoxy group can be a key interaction point within the VHL binding pocket. The carboxylic acid moiety provides a convenient handle for chemical modification and attachment of a linker.

Part 2: Strategic Design and Synthesis of PROTACs Utilizing this compound

The Art and Science of Rational PROTAC Design

The design of a successful PROTAC is a multi-parameter optimization challenge. Key considerations include:

-

Target and Warhead Selection: The choice of the POI and a high-affinity ligand (warhead) is the starting point.

-

E3 Ligase Choice: While over 600 E3 ligases exist in humans, only a handful, including VHL and Cereblon (CRBN), have been extensively utilized in PROTAC design.[10][12] The tissue distribution and expression levels of the chosen E3 ligase are important factors.

-

Linker Optimization: The linker is not merely a passive connector; its length, composition, and attachment points significantly influence the formation and stability of the ternary complex.[8][9] The linker must orient the POI and E3 ligase in a productive manner for ubiquitination to occur.

A Modular Synthetic Approach to PROTAC Assembly

A common and efficient strategy for synthesizing PROTACs involves a modular approach where the warhead, linker, and E3 ligase ligand are synthesized separately and then coupled together. Below is a representative, step-by-step protocol for incorporating this compound into a hypothetical PROTAC targeting a kinase of interest.

Experimental Protocol: Synthesis of a VHL-based PROTAC

Step 1: Synthesis of the VHL Ligand with a Linker Attachment Point

-

Amide Coupling: React this compound with a suitable amine-containing linker precursor (e.g., Boc-protected amino-PEG-acid) in the presence of a coupling agent such as HATU and a base like DIPEA in an anhydrous solvent (e.g., DMF).

-

Purification: Purify the resulting product by column chromatography on silica gel.

-

Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine of the VHL ligand-linker construct.

Step 2: Functionalization of the Warhead for Linker Attachment

-

Modify the chosen kinase inhibitor (warhead) to introduce a reactive functional group, such as a carboxylic acid or an alkyl halide, at a solvent-exposed position that does not interfere with its binding to the target kinase.

Step 3: Final PROTAC Assembly

-

Amide Coupling or Alkylation: Couple the amine-functionalized VHL ligand-linker construct from Step 1 with the carboxylate-functionalized warhead from Step 2 using standard peptide coupling conditions. Alternatively, if the warhead has an alkyl halide, perform a nucleophilic substitution reaction with the amine.

-

Final Purification: Purify the final PROTAC product using reverse-phase HPLC to achieve high purity.

-

Characterization: Confirm the structure and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Part 3: Biophysical Characterization of Ternary Complex Formation

The Ternary Complex: The Heart of PROTAC Efficacy

The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation.[13][14] The stability of this complex is influenced by both the binary binding affinities of the PROTAC for the POI and the E3 ligase, as well as by protein-protein interactions that are induced upon complex formation. This can lead to a phenomenon known as cooperativity, where the binding of the second protein is either enhanced (positive cooperativity) or diminished (negative cooperativity) by the presence of the first.

A Toolkit of Biophysical Assays

Several biophysical techniques are employed to characterize the formation and stability of the ternary complex:[1][10]

-

Surface Plasmon Resonance (SPR): Measures binding kinetics and affinities in real-time by detecting changes in the refractive index at a sensor surface.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Fluorescence Polarization (FP): Measures changes in the polarization of fluorescent light upon binding, which is useful for determining binding affinities in solution.[1]

Experimental Protocol: Assessing Ternary Complex Formation by SPR

-

Immobilization: Immobilize the biotinylated POI onto a streptavidin-coated SPR sensor chip.

-

Binary Binding: Inject varying concentrations of the PROTAC over the sensor surface to determine the binary binding affinity (KD) between the PROTAC and the POI.

-

Ternary Binding: Inject a constant concentration of the VHL E3 ligase complex mixed with varying concentrations of the PROTAC over the POI-coated surface. The resulting sensorgrams will reveal the kinetics and affinity of the ternary complex formation.

-

Data Analysis: Analyze the binding data to calculate the cooperativity factor (alpha), which indicates the extent to which the binding of the E3 ligase is enhanced or hindered by the presence of the PROTAC and POI.

Interpreting Biophysical Data

The data obtained from these assays are crucial for understanding the structure-activity relationship (SAR) of a series of PROTACs.

| Parameter | Hypothetical Value | Interpretation |

| KD (PROTAC - POI) | 50 nM | Moderate binary affinity for the target protein. |

| KD (PROTAC - VHL) | 200 nM | Weaker binary affinity for the E3 ligase. |

| KD (Ternary Complex) | 10 nM | High affinity of the ternary complex. |

| Cooperativity (α) | > 1 | Positive cooperativity, indicating favorable protein-protein interactions. |

Part 4: Cellular and Preclinical Evaluation of Protein Degradation

Quantifying Target Protein Knockdown in Cells

Once a PROTAC has been synthesized and its biophysical properties characterized, the next critical step is to assess its ability to induce the degradation of the target protein in a cellular context.

-

Western Blotting: A semi-quantitative technique that uses antibodies to detect the levels of the target protein in cell lysates after treatment with the PROTAC.

-

Mass Spectrometry-based Proteomics: A powerful quantitative method that can measure the abundance of thousands of proteins simultaneously, providing a global view of the PROTAC's selectivity.

Experimental Protocol: Measuring Protein Degradation by Western Blot

-

Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

Defining Potency and Efficacy

The cellular activity of a PROTAC is defined by two key parameters:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

| Parameter | Hypothetical Value | Interpretation |

| DC50 | 15 nM | High cellular potency for target degradation. |

| Dmax | > 95% | High efficacy in removing the target protein. |

Advancing to In Vivo Models

Promising PROTAC candidates are further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[15] These studies are essential to determine the dosing regimen and to evaluate the therapeutic potential of the PROTAC before it can be considered for clinical development.

Part 5: Concluding Remarks and Future Horizons

This compound represents a valuable and versatile building block for the construction of PROTACs, likely acting as a potent VHL E3 ligase ligand. The rational design, modular synthesis, and rigorous biophysical and cellular characterization outlined in this guide provide a roadmap for the development of novel protein degraders. The field of targeted protein degradation is continuously evolving, with ongoing efforts to discover new E3 ligase ligands, expand the scope of degradable targets, and improve the drug-like properties of PROTACs. The principles and methodologies described herein will undoubtedly contribute to the advancement of this exciting therapeutic modality.

Part 6: References

-

Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Traceless Staudinger ligation enabled parallel synthesis of proteolysis targeting chimera linker variants. Chemical Communications, 57(10), 1026–1029.

-

Bond, M. J., et al. (2022). Development of biophysical assays for studies of PROTACs. DiVA portal.

-

Buhimschi, A. D., et al. (2018). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Physiology, 9, 1856.

-

Cardno, A. (2025). Cellular parameters shaping pathways of targeted protein degradation. Biochemical Society Transactions.

-

Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.

-

Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) for the degradation of IRAK4. Bioorganic & Medicinal Chemistry Letters, 29(13), 1555–1559.

-

Foley, C. A., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(9), 1738–1744.

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521.

-

Grandi, P., Bantscheff, M. (2019). Advanced proteomics approaches to unravel protein homeostasis. Drug Discovery Today: Technologies, 31, 99-108.

-

Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 245-250.

-

Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114.

-

Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. IRIS Unime.

-

Mares, A., et al. (2020). Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Communications Biology, 3(1), 140.

-

Nandi, D., et al. (2006). The ubiquitin-proteasome system. Journal of Biosciences, 31(1), 137-155.

-

Ottis, P., et al. (2019). A General Method for the Synthesis of Von Hippel-Lindau-Based PROTACs. Organic Letters, 21(11), 4061-4065.

-

Pan, S., Aebersold, R., Chen, R., et al. (2009). Mass spectrometry based targeted protein quantification: methods and applications. Journal of Proteome Research, 8(2), 787-797.

-

R, I., Troup.; et al. (2020). Overview of PROTAC Linkers: Types and Design. BOC Sciences.

-

Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.

-

Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Nature Communications, 9(1), 3966.

-

Savitski, M. M., et al. (2018). Multiplexed proteome dynamics profiling reveals mechanisms controlling protein homeostasis. Cell, 173(1), 260-274.

-

Schneekloth, J. S., Jr., et al. (2004). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 126(12), 3748–3754.

-

Shibata, N., et al. (2018). Development of IAP-based PROTACs for the targeted degradation of androgen receptor. European Journal of Medicinal Chemistry, 151, 551-567.

-

Steinebach, C., et al. (2020). A Chemical Toolbox of Linkers for PROTACs. CHIMIA International Journal for Chemistry, 74(9), 684-688.

-

Takwale, A., et al. (2020). A novel androgen receptor PROTAC (TD-106) for the treatment of metastatic castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 204, 112630.

-

Varshavsky, A. (2001). Proteolysis. In: Encyclopedia of Genetics. Brenner S, Miller JH (Eds). Academic Press, NY, USA, 1573–1575.

-

Wurz, R. P., et al. (2018). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461.

-

Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.

-

Zhang, X., et al. (2019). Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nature Chemical Biology, 15(7), 737–746.

-

Zoppi, V., et al. (2019). A PROTAC targeting BRD9 and BRD7 is a potent and selective degrader of these proteins. Journal of Medicinal Chemistry, 62(2), 699-726.

References

- 1. oxfordglobal.com [oxfordglobal.com]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC Linkers | BroadPharm [broadpharm.com]

- 6. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 12. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

A Technical Guide to the Solubility of 2,6-Difluoro-4-methoxyphenylacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle, from early discovery assays to final dosage form manufacturing.[1][2][3][4] Poor solubility can impede absorption, lead to low bioavailability, and create significant formulation challenges.[1][5][6][7] This technical guide provides an in-depth analysis of the solubility characteristics of 2,6-Difluoro-4-methoxyphenylacetic acid, a key building block in medicinal chemistry.[8][9] We will explore the theoretical principles governing its solubility, present a robust, field-proven protocol for experimental solubility determination, and discuss the expected solubility trends in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Physicochemical Profile of this compound

This compound (CAS 886498-98-2) is a substituted phenylacetic acid derivative.[8][9][10][11] Its structure, featuring a carboxylic acid group, a methoxy group, and two fluorine atoms on the phenyl ring, dictates its chemical behavior and physical properties.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This functional group is acidic and capable of donating a hydrogen bond, significantly influencing solubility in polar and protic solvents.[12]

-

Phenyl Ring: The aromatic core provides a nonpolar, hydrophobic character.

-

Methoxy Group (-OCH3): A polar ether group that can act as a hydrogen bond acceptor.

-

Fluorine Atoms (-F): These highly electronegative atoms modulate the electronic properties of the phenyl ring and can participate in weak intermolecular interactions.

Understanding these features is the first step in predicting and interpreting the compound's solubility. Some key physical properties are listed below:

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₃ | [8][9] |

| Molecular Weight | 202.16 g/mol | |

| Melting Point | 138-141°C | [10] |

| XLogP3 | 1.6 | [10] |

| Topological Polar Surface Area | 46.5 Ų | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 5 | [10] |

The moderate XLogP3 value suggests a balance between lipophilicity and hydrophilicity, indicating that the compound will exhibit solubility in a range of solvents.[2]

Theoretical Framework: The Science of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[12][13][14][15] It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[13][14][16]

For this compound, the following interactions are key:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with both the carboxylic acid (as a donor) and the methoxy group (as an acceptor).[12][13] High solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments and can accept hydrogen bonds, but they lack an acidic proton to donate. They will effectively solvate the polar regions of the molecule. Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[16] Given the polar functional groups on the molecule, solubility in highly nonpolar solvents is expected to be low. The free acid form is likely to be more soluble in nonpolar solvents than a corresponding salt form would be.[13]